molecular formula C17H16ClFN2O3S B10971914 2-chloro-4-fluoro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide

2-chloro-4-fluoro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide

Cat. No.: B10971914
M. Wt: 382.8 g/mol
InChI Key: SROJCXGYWZXKDT-UHFFFAOYSA-N
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Description

2-CHLORO-4-FLUORO-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1-BENZENESULFONAMIDE is a complex organic compound with the molecular formula C18H16ClFN2O2 It is known for its unique chemical structure, which includes a pyrrolidine ring, a sulfonamide group, and halogenated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-4-FLUORO-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1-BENZENESULFONAMIDE typically involves multiple steps, including halogenation, sulfonation, and amide formation The process begins with the halogenation of a benzene ring to introduce chlorine and fluorine atomsFinally, the pyrrolidine ring is attached via amide bond formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-4-FLUORO-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis can produce corresponding acids and amines .

Scientific Research Applications

2-CHLORO-4-FLUORO-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-CHLORO-4-FLUORO-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-CHLORO-4-FLUORO-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]BENZAMIDE
  • 2-CHLORO-4-FLUORO-1-NITROBENZENE

Uniqueness

Compared to similar compounds, 2-CHLORO-4-FLUORO-N-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C17H16ClFN2O3S

Molecular Weight

382.8 g/mol

IUPAC Name

2-chloro-4-fluoro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C17H16ClFN2O3S/c18-15-11-13(19)5-8-16(15)25(23,24)20-14-6-3-12(4-7-14)17(22)21-9-1-2-10-21/h3-8,11,20H,1-2,9-10H2

InChI Key

SROJCXGYWZXKDT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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